molecular formula C14H18N2O B8301022 1-Benzyl-5-(hydroxymethyl)piperidine-3-carbonitrile

1-Benzyl-5-(hydroxymethyl)piperidine-3-carbonitrile

Cat. No. B8301022
M. Wt: 230.31 g/mol
InChI Key: WVSNLKHNZUEJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-(hydroxymethyl)piperidine-3-carbonitrile is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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properties

Product Name

1-Benzyl-5-(hydroxymethyl)piperidine-3-carbonitrile

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-benzyl-5-(hydroxymethyl)piperidine-3-carbonitrile

InChI

InChI=1S/C14H18N2O/c15-7-13-6-14(11-17)10-16(9-13)8-12-4-2-1-3-5-12/h1-5,13-14,17H,6,8-11H2

InChI Key

WVSNLKHNZUEJNE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1C#N)CC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-benzyl-5-(hydroxymethyl)piperidine-3-carbaldehyde oxime (3.3 g, 13.30 mmol) in CH2Cl2 (15 mL) at 23° C. was added 2-chloro-1-methylpyridine iodide (3.73 g, 14.62 mmol) in one portion and the resulting mixture stirred at 23° C. for 10 min. Et3N was then added and the reaction mixture stirred for 3 hours (color changed from light yellow to light brown). The solution was neutralized with HCl (5%), to approximately pH 6 and the organic material was extracted with CH2Cl2 (3×25 mL). The combined organic fractions were dried (MgSO4) and concentrated in vacuo to afford 3.06 g (95% yield) of the title compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.28-7.37 (5 H, m), 3.51-3.60 (4 H, m), 3.11 (1 H, ddd, J=11.0, 1.9, 1.8 Hz), 2.98 (1 H, d, J=7.6 Hz), 2.73-2.82 (1 H, m), 2.12-2.22 (2 H, m), 1.80-1.92 (2 H, m), 1.45 (1 H, br s), 1.27-1.38 (1 H, m). LCMS (+ESI, M+H+) m/z: 231.
Name
1-benzyl-5-(hydroxymethyl)piperidine-3-carbaldehyde oxime
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
2-chloro-1-methylpyridine iodide
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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